
(-)-psi Reagent
Overview
Description
(-)-psi Reagent is a useful research compound. Its molecular formula is C16H16F5OPS3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-psi Reagent suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-psi Reagent including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Persistent Scatterer Interferometry (PSI) in Earth Surface Monitoring : PSI, a radar-based technique, is effective in measuring and monitoring Earth surface displacements over time. This technique plays a crucial role in various geoscientific applications, including the monitoring of slow and uniform movements, as well as fast and nonuniform movements in specific environments like deep-level mining areas (Crosetto et al., 2016).
Porous Silicon (pSi) in Biosensor Development : pSi is a nanostructured material with significant potential in biosensor development due to its remarkable optical properties, large internal surface area, and versatile surface chemistry. It has been used in various optical and electrochemical transducers for biomedical diagnostics, environmental monitoring, and food quality control (Jane et al., 2009).
PSI Techniques in Plasma-Material Interaction Studies : The PSI-2 linear plasma device is utilized for research in fusion reactor-relevant plasma-material interactions. This research contributes to the development of components and operational regimes for the JULE-PSI device, which is intended for studying radioactive and toxic samples (Kreter et al., 2015).
Porous Silicon (PSi) in Chemical and Biological Sensing : PSi's unique properties make it a promising candidate for chemical and biosensing applications. Its electrical and optical properties change upon adsorption of molecules into the pores, enabling sensitive and convenient measurement approaches (Harraz, 2014).
Porous Silicon Nanoparticles in Biomedical Applications : PSi nanoparticles are gaining attention for their use in drug delivery, diagnostics, and therapy. Their biocompatibility and biodegradability make them suitable for delivering therapeutic agents and tracking their distribution in vivo (Santos et al., 2014).
Application of PSI in Landslide Susceptibility Modeling : PSI techniques are utilized to detect and monitor landslides, assisting in the creation of statistical models for landslide susceptibility. This approach provides effective and low-cost tools for assessing landslide risks (Piacentini et al., 2015).
properties
IUPAC Name |
(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCUYPOHPPYAS-XYBLESJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5OPS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-psi Reagent | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



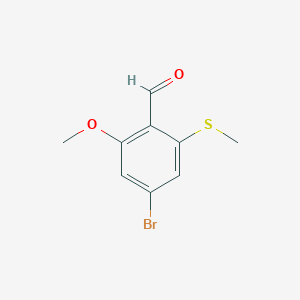
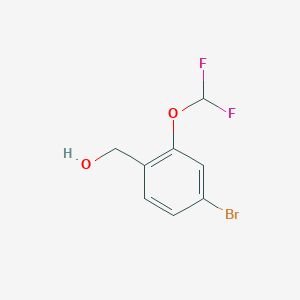

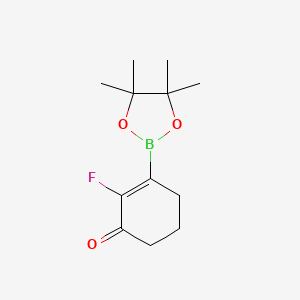
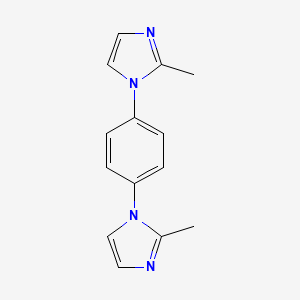
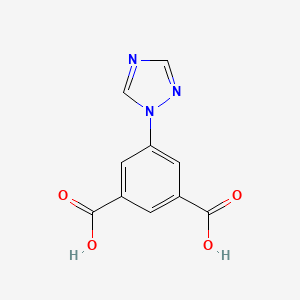

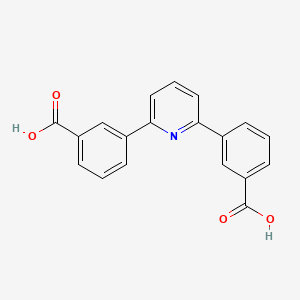

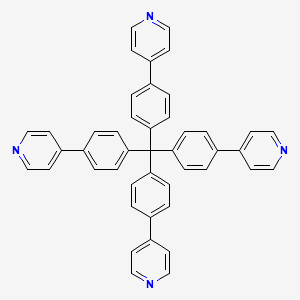

![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
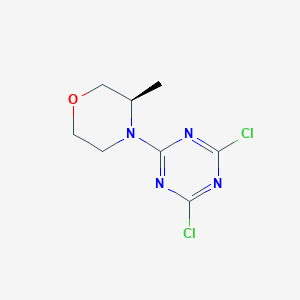
![tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate](/img/structure/B8227366.png)